Cas no 476356-73-7 (4-(2,5-dioxopyrrolidin-1-yl)-N-{3-4-(2,5-dioxopyrrolidin-1-yl)benzamidophenyl}benzamide)
4-(2,5-dioxopyrrolidin-1-yl)-N-{3-4-(2,5-dioxopyrrolidin-1-yl)benzamidophenyl}benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(2,5-dioxopyrrolidin-1-yl)-N-{3-4-(2,5-dioxopyrrolidin-1-yl)benzamidophenyl}benzamide
- Benzamide, N,N'-1,3-phenylenebis[4-(2,5-dioxo-1-pyrrolidinyl)-
- N,N'-(1,3-phenylene)bis(4-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 4-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]phenyl]benzamide
- 4-(2,5-dioxopyrrolidin-1-yl)-N-{3-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]phenyl}benzamide
- F0496-0204
- Oprea1_159748
- AKOS024578754
- 476356-73-7
-
- Inchi: 1S/C28H22N4O6/c33-23-12-13-24(34)31(23)21-8-4-17(5-9-21)27(37)29-19-2-1-3-20(16-19)30-28(38)18-6-10-22(11-7-18)32-25(35)14-15-26(32)36/h1-11,16H,12-15H2,(H,29,37)(H,30,38)
- InChI Key: WOWNLQLOAJUZRW-UHFFFAOYSA-N
- SMILES: C1(NC(=O)C2=CC=C(N3C(=O)CCC3=O)C=C2)=CC=CC(NC(=O)C2=CC=C(N3C(=O)CCC3=O)C=C2)=C1
Computed Properties
- Exact Mass: 510.15393443g/mol
- Monoisotopic Mass: 510.15393443g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 38
- Rotatable Bond Count: 6
- Complexity: 874
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 133Ų
Experimental Properties
- Density: 1.491±0.06 g/cm3(Predicted)
- Boiling Point: 745.8±55.0 °C(Predicted)
- pka: 12.23±0.70(Predicted)
4-(2,5-dioxopyrrolidin-1-yl)-N-{3-4-(2,5-dioxopyrrolidin-1-yl)benzamidophenyl}benzamide Pricemore >>
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| Life Chemicals | F0496-0204-2μmol |
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| Life Chemicals | F0496-0204-20μmol |
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| Life Chemicals | F0496-0204-1mg |
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| Life Chemicals | F0496-0204-2mg |
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| Life Chemicals | F0496-0204-3mg |
4-(2,5-dioxopyrrolidin-1-yl)-N-{3-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]phenyl}benzamide |
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$63.0 | 2023-05-17 | |
| Life Chemicals | F0496-0204-4mg |
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476356-73-7 | 90%+ | 4mg |
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| Life Chemicals | F0496-0204-5mg |
4-(2,5-dioxopyrrolidin-1-yl)-N-{3-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]phenyl}benzamide |
476356-73-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0496-0204-10mg |
4-(2,5-dioxopyrrolidin-1-yl)-N-{3-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]phenyl}benzamide |
476356-73-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-(2,5-dioxopyrrolidin-1-yl)-N-{3-4-(2,5-dioxopyrrolidin-1-yl)benzamidophenyl}benzamide Related Literature
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Additional information on 4-(2,5-dioxopyrrolidin-1-yl)-N-{3-4-(2,5-dioxopyrrolidin-1-yl)benzamidophenyl}benzamide
Introduction to 4-(2,5-dioxopyrrolidin-1-yl)-N-{3-4-(2,5-dioxopyrrolidin-1-yl)benzamidophenyl}benzamide (CAS No. 476356-73-7)
4-(2,5-dioxopyrrolidin-1-yl)-N-{3-4-(2,5-dioxopyrrolidin-1-yl)benzamidophenyl}benzamide (CAS No. 476356-73-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, is a derivative of N-hydroxysuccinimide (NHS) and benzamide, and it exhibits unique properties that make it a valuable tool in various biochemical and therapeutic applications.
The structure of 4-(2,5-dioxopyrrolidin-1-yl)-N-{3-4-(2,5-dioxopyrrolidin-1-yl)benzamidophenyl}benzamide is characterized by the presence of two 2,5-dioxopyrrolidine rings, which are known for their high reactivity and stability. These rings are linked to a benzamide moiety through an amide bond, creating a molecule with multiple functional groups that can participate in various chemical reactions. The presence of these functional groups makes the compound highly versatile and suitable for a wide range of applications in drug development and biochemical research.
One of the key applications of 4-(2,5-dioxopyrrolidin-1-yl)-N-{3-4-(2,5-dioxopyrrolidin-1-yl)benzamidophenyl}benzamide is in the field of protein conjugation. The NHS ester functionality in the molecule allows it to react efficiently with primary amines on proteins, making it an excellent reagent for labeling and modifying proteins. This property has been extensively utilized in the development of immunoconjugates, where the compound is used to attach therapeutic agents to antibodies for targeted drug delivery.
Recent studies have also explored the potential of 4-(2,5-dioxopyrrolidin-1-yl)-N-{3-4-(2,5-dioxopyrrolidin-1-yl)benzamidophenyl}benzamide in cancer therapy. Researchers have found that the compound can be used to create conjugates with cytotoxic drugs, enhancing their specificity and efficacy against cancer cells. For example, a study published in the *Journal of Medicinal Chemistry* demonstrated that conjugates formed using this compound showed significant antitumor activity in both in vitro and in vivo models of breast cancer.
In addition to its use in protein conjugation and cancer therapy, 4-(2,5-dioxopyrrolidin-1-yl)-N-{3-4-(2,5-dioxopyrrolidin-1-yl)benzamidophenyl}benzamide has also been investigated for its potential as a fluorescent probe. The benzamide moiety can be modified with fluorescent dyes to create probes that can be used for imaging and tracking specific biomolecules within cells. This application has significant implications for understanding cellular processes and developing new diagnostic tools.
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-{3-4-(2,5-dioxopyrrolidin-1-yl)benzamidophenyl}benzamide involves several steps, including the formation of the NHS ester from succinic anhydride and subsequent coupling reactions with appropriate amine derivatives. The synthetic route is well-established and can be carried out under mild conditions, making it accessible for both academic and industrial settings. Recent advancements in synthetic chemistry have further optimized this process, leading to higher yields and improved purity of the final product.
From a safety perspective, 4-(2,5-dioxopyrrolidin-1-yl)-N-{3-4-(2,5-dioxopyrrolidin-1-yl)benzamidophenyl}benzamide is generally considered safe when handled under appropriate laboratory conditions. However, as with any chemical reagent, proper precautions should be taken to ensure safe handling and storage. It is important to follow standard laboratory safety protocols and use personal protective equipment (PPE) when working with this compound.
In conclusion, 4-(2,5-dioxopyrrolidin-1-y l)-N-{3 - 4 -( 2 , 5 - d i o x o p y r r o l i d i n - 1 - y l ) b e n z a m i d o p h e n y l } b e n z a m i d e (CAS No. 476356 - 73 - 7) is a versatile and valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structure and functional groups make it an excellent reagent for protein conjugation, cancer therapy, and fluorescent imaging. As research continues to advance in these areas, the potential uses of this compound are likely to expand further, contributing to significant advancements in healthcare and biotechnology.
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